molecular formula C18H19N5O3S B2883226 ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896290-94-1

ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2883226
CAS No.: 896290-94-1
M. Wt: 385.44
InChI Key: JGCRLDAJDZDTSV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of pyrrole, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as glacial acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an extensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Information:

PropertyValue
Molecular Formula C18H21N5OS
Molecular Weight 355.5 g/mol
IUPAC Name This compound
InChI Key HILGYFCFCZLPAT-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring: Cyclization reactions with hydrazine derivatives and carbon disulfide under basic conditions.
  • Synthesis of the Pyrrole Ring: Utilizing the Paal-Knorr synthesis method.
  • Coupling Reactions: Combining the pyrrole and triazole rings through a sulfanyl linkage.
  • Acetamido Formation: Acylation with ethyl acetic acid to yield the final compound.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrrole moieties exhibit notable antimicrobial activities. This compound has been evaluated for its efficacy against various pathogens.

Case Studies:

  • In vitro studies demonstrated that related compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli .
  • The compound's structure suggests potential enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial in neurological disorders .

The proposed mechanism of action for this compound may involve:

  • Enzyme Inhibition: The triazole ring is known to interact with biological targets, potentially disrupting key metabolic processes .
  • DNA Interaction: Similar compounds have shown the ability to bind to DNA, which could lead to antitumor effects .

Comparative Analysis with Similar Compounds

The unique combination of pyrrole and triazole rings in this compound enhances its biological activity compared to similar derivatives.

Compound NameAntimicrobial ActivityUnique Features
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-y]sulfanyl}-N-(2,4-dimethylphenyl)acetamideModerate against E. coli and S. aureusContains both pyrrole and triazole rings
2-{[5-methyl-4-(1H-imidazol-1-y)-4H-1,2,4-triazol]}High against Gram-positive bacteriaLacks pyrrole moiety

Properties

IUPAC Name

ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-3-26-17(25)14-6-8-15(9-7-14)19-16(24)12-27-18-21-20-13(2)23(18)22-10-4-5-11-22/h4-11H,3,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCRLDAJDZDTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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